3-(4-chlorophenyl)-1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-chlorophenyl)-1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzaldehyde and 6-methyl-2-pyridinecarboxylic acid hydrazide can lead to the formation of the desired pyrazole derivative through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-chlorophenyl)-1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the methylpyridinyl group.
3-(4-chlorophenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide: Lacks the methyl group on the pyridine ring.
Uniqueness
The presence of both the chlorophenyl and methylpyridinyl groups in 3-(4-chlorophenyl)-1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide makes it unique, providing distinct chemical and biological properties that can be leveraged in various research applications.
Properties
Molecular Formula |
C17H15ClN4O |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4O/c1-11-4-3-5-16(19-11)20-17(23)15-10-14(21-22(15)2)12-6-8-13(18)9-7-12/h3-10H,1-2H3,(H,19,20,23) |
InChI Key |
FOVNEXWWIXUSCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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